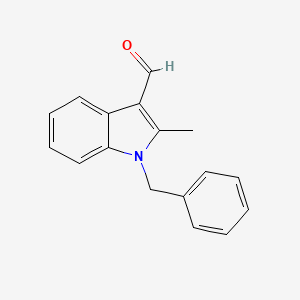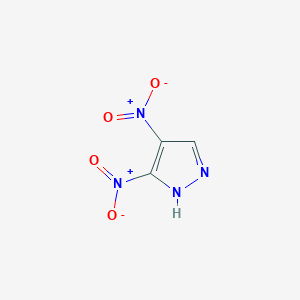
N-benzyl-2-(2-fluorophenoxy)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “N-benzyl-2-(2-fluorophenoxy)ethanamine” can be represented by the linear formula C15 H16 F N O . The InChI code for this compound is 1S/C15H16FNO.ClH/c16-14-8-4-5-9-15 (14)18-11-10-17-12-13-6-2-1-3-7-13;/h1-9,17H,10-12H2;1H .Physical And Chemical Properties Analysis
“N-benzyl-2-(2-fluorophenoxy)ethanamine” is a solid at room temperature . It has a molecular weight of 281.76 .Wissenschaftliche Forschungsanwendungen
Neurochemical Pharmacology
N-benzyl-2-(2-fluorophenoxy)ethanamine and related compounds have been studied for their neurochemical pharmacological properties. In a study by Eshleman et al. (2018), substituted N-benzylphenethylamines, which are structurally related, were shown to be high potency agonists at 5-HT2A receptors. These compounds were compared with hallucinogens and stimulants, demonstrating notable efficacy at 5-HT2A and 5-HT2C receptors, consistent with hallucinogenic activity, but limited psychostimulant activity. This suggests potential applications in neuropharmacology and the study of serotonin-related brain functions (Eshleman et al., 2018).
Pharma Market Reflections
Habernickel's 2003 study reflects on the pharmaceutical market, noting the use of certain 2-substituted-5-thienyl-benzyl-isopropoxy-fluorophenoxy-ethylamine derivatives, similar to N-benzyl-2-(2-fluorophenoxy)ethanamine, as anti-dopaminergic agents. These are used for treating schizophrenia, dependency, and neurodegenerative disorders, showcasing their broad therapeutic potential (Habernickel, 2003).
Binding Protein Characterization in Parasites
A study by Betbeder et al. (1993) characterized a binding protein in Trypanosoma equiperdum for a family of benzyl-phenoxy-ethanamine derivatives, including compounds structurally related to N-benzyl-2-(2-fluorophenoxy)ethanamine. This study highlighted the correlation between binding affinity and trypanocidal activity, suggesting the potential application of these compounds in parasitology (Betbeder et al., 1993).
Fluorinated Derivatives for Intracellular pH Measurement
Rhee et al. (1995) investigated fluorinated derivatives, including compounds similar to N-benzyl-2-(2-fluorophenoxy)ethanamine, for measuring intracellular pH. This study indicates the potential utility of these compounds in developing pH-sensitive probes for biological research (Rhee et al., 1995).
Hepatic Cytochrome P450 Enzymes Metabolism Study
A study by Nielsen et al. (2017) explored the metabolism of dimethoxyphenyl-N-((2-methoxyphenyl)methyl)ethanamine (NBOMe) compounds, related to N-benzyl-2-(2-fluorophenoxy)ethanamine, focusing on the role of hepatic cytochrome P450 enzymes. This research is vital for understanding drug metabolism and potential drug-drug interactions in the context of these compounds (Nielsen et al., 2017).
Fluorinated o-Aminophenol Derivatives
In a study by Reger et al. (2006), new N,N,N-heteroscorpionates based on 2,2'-bis(pyrazolyl)ethanamine and derivatives, akin to N-benzyl-2-(2-fluorophenoxy)ethanamine, were synthesized. This work contributes to the field of inorganic chemistry, demonstrating the application of these compounds in designing ligands for probing supramolecular interactions (Reger et al., 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-benzyl-2-(2-fluorophenoxy)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c16-14-8-4-5-9-15(14)18-11-10-17-12-13-6-2-1-3-7-13/h1-9,17H,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQVOXNSOSDWHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCOC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394898 |
Source


|
| Record name | N-benzyl-2-(2-fluorophenoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(2-fluorophenoxy)ethanamine | |
CAS RN |
884497-70-5 |
Source


|
| Record name | N-benzyl-2-(2-fluorophenoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B1273878.png)

![2-[(Phenylsulfinyl)methyl]benzoic acid](/img/structure/B1273885.png)
![3-[(1-Phenylethyl)amino]propanoic acid](/img/structure/B1273887.png)
![9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B1273889.png)


![Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid](/img/structure/B1273900.png)





